4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide
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Overview
Description
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This specific compound is characterized by its unique structure, which includes a bromine atom, a sulfanylidene group, and an oxolan-2-ylmethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide, followed by bromination to introduce the bromine atom at the 6-position.
Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced via a thiolation reaction, where a suitable thiol reagent is used.
Attachment of the Butanamide Side Chain: The butanamide side chain is attached through an amide coupling reaction, using oxolan-2-ylmethylamine and a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide has potential applications in drug discovery and development. Its quinazoline core is known for interacting with various biological targets, making it a candidate for anticancer and antimicrobial research.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Quinazoline derivatives have shown promise in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom and sulfanylidene group may enhance binding affinity and specificity. The compound could inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(6-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide: Similar structure but with a chlorine atom instead of bromine.
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(methyl)butanamide: Similar structure but with a methyl group instead of the oxolan-2-ylmethyl group.
Uniqueness
The presence of the oxolan-2-ylmethyl group in 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide may confer unique properties such as increased solubility or enhanced biological activity compared to its analogs. The bromine atom also provides opportunities for further functionalization through substitution reactions.
Properties
Molecular Formula |
C17H20BrN3O3S |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide |
InChI |
InChI=1S/C17H20BrN3O3S/c18-11-5-6-14-13(9-11)16(23)21(17(25)20-14)7-1-4-15(22)19-10-12-3-2-8-24-12/h5-6,9,12H,1-4,7-8,10H2,(H,19,22)(H,20,25) |
InChI Key |
MHYGBNCEUJHCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
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